N,N-Dimethylformamide di-tert-butyl acetal

Analytical Chemistry Gas Chromatography-Mass Spectrometry (GC-MS) Heterocyclic Amine Analysis

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DtBA) is the superior choice for chemists requiring selective tert-butyl protection where common dimethyl or diethyl acetals fail due to steric hindrance. It uniquely enables high-yield, chemoselective synthesis of tert-butyl esters of sensitive substrates like morphine, indoles, and amino acids. It is the preferred reagent for enhancing GC-MS sensitivity in heterocyclic amine analysis for food safety labs. Procure this specific acetal to guarantee successful reaction outcomes, avoid side products, and improve analytical detection limits for critical applications. Stock is available; inquire today.

Molecular Formula C11H25NO2
Molecular Weight 203.32 g/mol
CAS No. 36805-97-7
Cat. No. B104116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylformamide di-tert-butyl acetal
CAS36805-97-7
Synonyms1,1-bis(1,1-Dimethylethoxy)-N,N-dimethylmethanamine;  1,1-Di-tert-butoxytrimethylamine;  1,1-Di-tert-butoxy-N,N-dimethylmethanamine;  1,1-Di-tert-butoxy-N,N-dimethylmethaneamine;  DMF Di-tert-butyl Acetal;  Di(tert-butoxy)(dimethylamino)methane;  Di-tert-b
Molecular FormulaC11H25NO2
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(N(C)C)OC(C)(C)C
InChIInChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3
InChIKeyDBNQIOANXZVWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylformamide di-tert-butyl Acetal (CAS 36805-97-7): A Sterically Defined tert-Butylation Reagent for Advanced Organic Synthesis


N,N-Dimethylformamide di-tert-butyl acetal (DMF-DtBA; CAS 36805-97-7) is a specialized dialkyl acetal reagent belonging to the N,N-dimethylformamide dialkyl acetal family . It is characterized by its sterically demanding di-tert-butyl acetal group attached to a dimethylamino moiety. This structural feature provides distinct reactivity for selective tert-butylation and protection of sensitive functional groups in organic synthesis . Unlike its less hindered analogs such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or diethyl acetal (DMF-DEA), DMF-DtBA offers specific advantages in chemoselectivity and reaction outcomes .

Why N,N-Dimethylformamide di-tert-butyl Acetal Cannot Be Directly Substituted with Other DMF Dialkyl Acetals


The N,N-dimethylformamide dialkyl acetal family exhibits profound differences in reactivity and reaction outcomes based on the identity of the alkyl group [1]. Attempting to substitute DMF-DtBA with the more common dimethyl (DMF-DMA) or diethyl (DMF-DEA) analogs will fail to provide the desired tert-butyl protection or will introduce unwanted side products due to differences in steric hindrance and the inherent leaving group ability of the alkyl groups . The tert-butyl group imparts unique steric and electronic properties that dictate reaction selectivity, making DMF-DtBA the sole reagent in its class for specific tert-butylation and protection strategies .

Quantitative Evidence for Selecting N,N-Dimethylformamide di-tert-butyl Acetal over Closest Analogs


Superior Yield and Sensitivity in GC-MS Derivatization of Heterocyclic Amines vs. DMF-DMA and DMF-DEA

In a direct comparative study evaluating several N,N-dimethylformamide dialkyl acetal derivatization reagents for the GC-MS analysis of heterocyclic amines (HAs) in meat extracts, N,N-dimethylformamide di-tert-butylacetal (DMF-DtBA) was selected because it provided the best yield in the derivatization process and consequently the best sensitivity in the GC-MS method [1]. This study compared DMF-DtBA against other dialkyl acetals (including DMF-DMA and DMF-DEA) under optimized conditions (2 μL reagent for 1 ng HAs, 100 °C, 10 min) [1].

Analytical Chemistry Gas Chromatography-Mass Spectrometry (GC-MS) Heterocyclic Amine Analysis

Quantitative Preparation of tert-Butyl Esters from Fatty Acids vs. Other Alkyl Esters

A foundational study established that N,N-dimethylformamide dialkyl acetals can quantitatively convert long-chain fatty acids into their corresponding alkyl esters for GC analysis [1]. The reagent with a tert-butyl group (DMF-DtBA) yields the tert-butyl ester, while the dimethyl, diethyl, di-n-propyl, and di-n-butyl analogs yield the respective esters. This quantitative conversion is critical for accurate GC analysis, and the choice of reagent dictates the ester formed and its chromatographic properties [1].

Analytical Chemistry Lipid Analysis Gas Chromatography (GC)

High Yield (94%) tert-Butyl Esterification of N-Acetyl-L-phenylalanine Under Mild Conditions

A published practical example from TCI demonstrates the efficient tert-butyl esterification of N-acetyl-L-phenylalanine using DMF-DtBA . The reaction of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) with DMF-DtBA (6.9 mL, 28.7 mmol, 6.0 eq.) at 60 °C overnight, followed by purification, provided tert-butyl N-acetyl-L-phenylalaninate as a colorless oil in 94% yield (1.20 g) . This contrasts with alternative tert-butylation methods that may require harsher conditions or give lower yields for amino acid substrates.

Peptide Synthesis Protecting Group Chemistry Amino Acid Derivatization

Utility in the Synthesis of Fused Bicyclic Ether Herbicides

DMF-DtBA is explicitly cited as a reagent used in the synthesis of fused bicyclic ethers which act as herbicides on broad-leaved weeds [1]. While a direct comparison of yield or selectivity versus other acetal reagents in this specific context is not provided, the specificity of the tert-butyl group suggests it plays a crucial role in the cyclization or protection steps required to construct these complex heterocyclic frameworks.

Agrochemical Synthesis Herbicide Development Heterocyclic Chemistry

Synthesis of 3-O-tert-Butylmorphine and tert-Butyl Esters of Pyrrole and Indole Carboxylic Acids

DMF-DtBA has been successfully employed in the synthesis of pharmacologically relevant molecules, including 3-O-tert-butylmorphine and tert-butyl esters of pyrrole- and indolecarboxylic acids [1]. The use of DMF-DtBA for the alkylation of 6-O-acetylmorphine to yield the 3-O-tert-butyl ether is a notable example, demonstrating its utility for protecting phenolic hydroxyl groups in complex natural products [1].

Medicinal Chemistry Alkaloid Modification Protecting Group Strategy

Key Application Scenarios for N,N-Dimethylformamide di-tert-butyl Acetal Driven by Evidence


GC-MS Analysis of Heterocyclic Amines in Complex Food Matrices

As directly demonstrated by comparative studies, DMF-DtBA is the preferred derivatization reagent for the analysis of heterocyclic amines (HAs) in meat extracts by GC-MS, providing superior yield and sensitivity [1]. This application is critical for food safety laboratories and regulatory bodies monitoring carcinogenic compounds in cooked foods.

Quantitative Preparation of tert-Butyl Esters from Fatty Acids for GC Analysis

In lipidomics and analytical chemistry, DMF-DtBA enables the quantitative conversion of fatty acids into their tert-butyl esters, which are amenable to GC analysis [1]. This method offers a specific alternative to methylation or ethylation, potentially improving chromatographic resolution or mass spectral properties for certain analytes.

High-Yield tert-Butyl Ester Protection in Peptide and Amino Acid Chemistry

The reagent provides a reliable, high-yielding (94% demonstrated) method for introducing a tert-butyl ester protecting group onto amino acid derivatives like N-acetyl-L-phenylalanine under mild thermal conditions [1]. This is a valuable tool for chemists engaged in peptide synthesis, medicinal chemistry, and the preparation of chiral building blocks.

Selective tert-Butyl Protection of Phenols and Carboxylic Acids in Complex Natural Products

DMF-DtBA is a key reagent for the selective tert-butylation of sensitive substrates such as morphine and indole/pyrrole carboxylic acids, facilitating the synthesis of metabolically stable analogs and protected intermediates [1]. This scenario is particularly relevant in medicinal chemistry and natural product derivatization programs where chemoselectivity and mild reaction conditions are paramount.

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